Methyl 4-fluorobenzoate: A Technical Guide for Researchers
Methyl 4-fluorobenzoate: A Technical Guide for Researchers
CAS Number: 403-33-8
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in methyl 4-fluorobenzoate (B1226621). This document provides key data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Core Data and Properties
Methyl 4-fluorobenzoate is a fluorinated aromatic ester widely utilized as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 403-33-8 | |
| Molecular Formula | C₈H₇FO₂ | |
| Molecular Weight | 154.14 g/mol | |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | 90-92 °C at 20 mmHg | |
| Density | 1.192 g/mL at 25 °C | |
| Refractive Index | n20/D 1.494 | |
| Synonyms | 4-Fluorobenzoic acid methyl ester, Methyl p-fluorobenzoate | [1] |
Experimental Protocols
A common and efficient method for the synthesis of methyl 4-fluorobenzoate is the Fischer esterification of 4-fluorobenzoic acid with methanol, using a strong acid catalyst such as sulfuric acid.
Synthesis of Methyl 4-fluorobenzoate via Fischer Esterification
This protocol details the laboratory-scale synthesis of methyl 4-fluorobenzoate.
Materials:
-
4-fluorobenzoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
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Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or water bath
-
Separatory funnel
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Beakers and Erlenmeyer flasks
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Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, combine 4-fluorobenzoic acid and an excess of anhydrous methanol.[2]
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.[2][3]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or water bath.[3][4] The reaction is typically refluxed for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Quenching: Pour the reaction mixture into a beaker containing cold water.[3][4]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.[4] Collect the organic layer.
-
Neutralization: Wash the organic layer with a saturated solution of sodium bicarbonate to neutralize any remaining acid.[3][4] Be cautious as CO₂ gas will be evolved.
-
Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine) to remove any remaining water-soluble impurities.[3]
-
Drying: Dry the organic layer over anhydrous sodium sulfate.[4]
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield the crude methyl 4-fluorobenzoate.
-
Purification (Optional): The product can be further purified by distillation under reduced pressure.
Applications in Drug Development
Methyl 4-fluorobenzoate is a valuable building block in the synthesis of various pharmaceutical compounds.[1] Its fluorinated phenyl ring is a common motif in many active pharmaceutical ingredients (APIs).
Intermediate in the Synthesis of Blonanserin
Blonanserin is an atypical antipsychotic used in the treatment of schizophrenia.[5][6] Methyl 4-fluorobenzoate serves as a key starting material in the multi-step synthesis of this drug.
Precursor for p38 MAP Kinase Inhibitors
Trisubstituted imidazole (B134444) derivatives containing a 4-fluorophenyl group have been identified as potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase.[7][8][9] Methyl 4-fluorobenzoate is a crucial precursor for the synthesis of these imidazole-based inhibitors. These inhibitors are being investigated for the treatment of inflammatory diseases such as rheumatoid arthritis.[9]
Signaling Pathways and Experimental Workflows
Synthesis Workflow of Methyl 4-fluorobenzoate
The following diagram illustrates the general workflow for the synthesis and purification of methyl 4-fluorobenzoate via Fischer esterification.
Caption: Workflow for the synthesis of methyl 4-fluorobenzoate.
Mechanism of Action of Blonanserin
Blonanserin, synthesized from methyl 4-fluorobenzoate, exerts its antipsychotic effects by modulating dopaminergic and serotonergic pathways in the brain.[5][6] It acts as an antagonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[6][10]
Caption: Simplified mechanism of action of Blonanserin.
p38 MAP Kinase Signaling Pathway
Inhibitors derived from methyl 4-fluorobenzoate can target the p38 MAP kinase signaling pathway, which is crucial in the inflammatory response. The diagram below provides a simplified overview of this pathway.
Caption: Inhibition of the p38 MAPK pathway by imidazole derivatives.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 4. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 5. What is the mechanism of Blonanserin? [synapse.patsnap.com]
- 6. Blonanserin | C23H30FN3 | CID 125564 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Blonanserin - Wikipedia [en.wikipedia.org]
